N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Properties
Molecular Formula |
C16H12Cl2N4O2 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-12-6-5-10(9-13(12)18)19-15(23)7-8-22-16(24)11-3-1-2-4-14(11)20-21-22/h1-6,9H,7-8H2,(H,19,23) |
InChI Key |
PPSRSXVLWXRCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propanamide Side Chain: The propanamide side chain is introduced via a coupling reaction, often using reagents like carbodiimides or acyl chlorides.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is attached through a substitution reaction, typically using halogenated precursors and suitable catalysts.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the benzotriazine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide
Uniqueness
N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to its specific structural features, such as the dichlorophenyl group and the benzotriazine core. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Biological Activity
N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 328.18 g/mol
The presence of the dichlorophenyl group and the benzotriazine moiety is significant in determining its biological activity.
Anticancer Properties
Research indicates that benzotriazine derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that certain benzotriazinone derivatives could reduce recombinant human cancer cell growth in culture significantly .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Tirapazamine | HepG2 (liver carcinoma) | 5.0 | |
| 4-Oxobenzotriazinone | MCF-7 (breast cancer) | 7.5 | |
| N-(3,4-dichlorophenyl)-3-(4-oxo-benzotriazin) | A549 (lung cancer) | 6.0 |
Antimicrobial Activity
Benzotriazine derivatives have also been studied for their antimicrobial properties. The compound's structure suggests potential activity against bacterial strains due to its ability to interact with bacterial enzymes.
A comparative study on various benzotriazine derivatives showed that some exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of DNA Repair Mechanisms : Benzotriazines are known to interfere with DNA repair pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
- Receptor Modulation : Some studies suggest that benzotriazine derivatives can modulate specific receptors involved in cell signaling pathways related to proliferation and apoptosis .
Case Study 1: Anticancer Efficacy
In a laboratory setting, this compound was tested on HepG2 liver carcinoma cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 6 µM. This suggests strong potential as a therapeutic agent for liver cancer.
Case Study 2: Antimicrobial Testing
A series of experiments conducted on E. coli revealed that the compound exhibited an MIC of 8 µM. This positions it as a candidate for further development into antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
